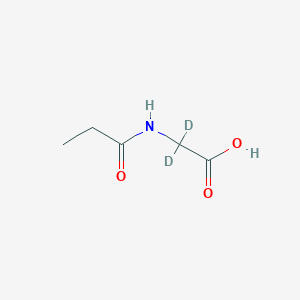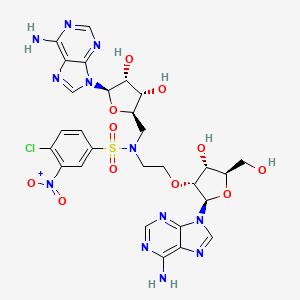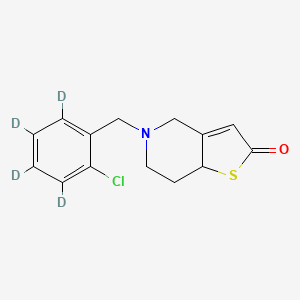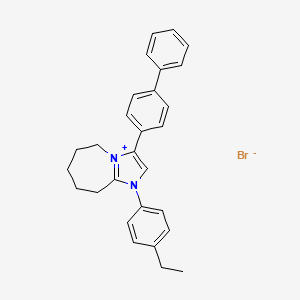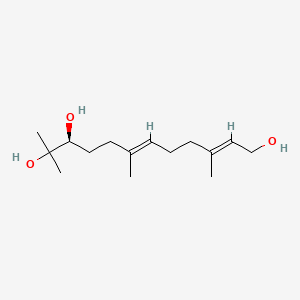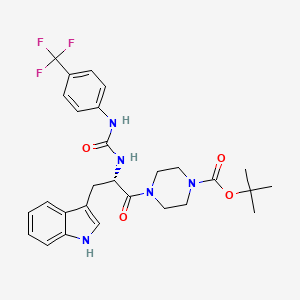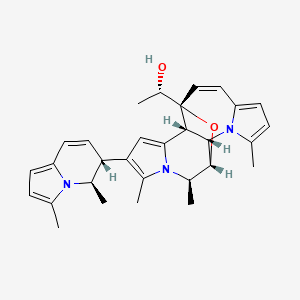
Curindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curindolizine is a unique indolizine alkaloid that was first isolated from the fungus Curvularia sp. IFB-Z10, which is associated with white croaker fish. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly in lipopolysaccharide-induced RAW 264.7 macrophages, where it exhibits an IC50 value of 5.31 ± 0.21 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curindolizine is synthesized through a regiospecific in-cell Michael addition reaction between pyrrole alkaloids, specifically curvulamine and 3,5-dimethylindolizin-8 (5H)-one . This reaction occurs within the fungal cells, highlighting the unique biosynthetic capabilities of Curvularia sp. IFB-Z10.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis involves large-scale fermentation of Curvularia sp. IFB-Z10. This process is followed by the extraction and purification of the compound using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Curindolizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Curindolizine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the biosynthesis of indolizine alkaloids and their derivatives.
Biology: this compound’s anti-inflammatory properties make it a valuable tool for studying inflammatory pathways and immune responses.
Medicine: Due to its potent anti-inflammatory effects, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
Curindolizine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-induced RAW 264.7 macrophages. The compound likely targets specific molecular pathways involved in the inflammatory response, although the exact molecular targets and pathways remain to be fully elucidated .
Comparison with Similar Compounds
Curvulamine: Another indolizine alkaloid produced by Curvularia species, known for its anti-inflammatory properties.
Curvupallides: A group of alkaloids with antimicrobial and anti-inflammatory activities.
Curvularins: Compounds with notable biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Curindolizine: this compound stands out due to its unique skeletal structure and potent anti-inflammatory activity. Its biosynthesis through a regiospecific in-cell Michael addition reaction is also unprecedented, highlighting the remarkable biosynthetic capabilities of Curvularia sp. IFB-Z10 .
Properties
Molecular Formula |
C30H35N3O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1 |
InChI Key |
HZWGVFQTKPIVCQ-WKGBWSPFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C |
Canonical SMILES |
CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



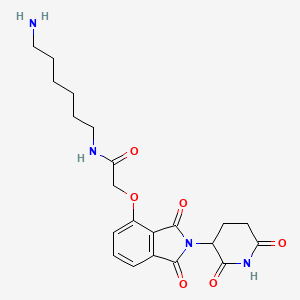
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
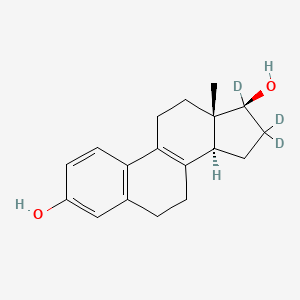
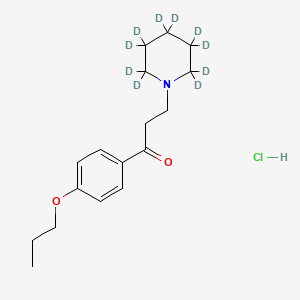

![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
